molecular formula C6H8BrClN2 B15045405 3-Bromo-4-chloro-1-isopropyl-1H-pyrazole

3-Bromo-4-chloro-1-isopropyl-1H-pyrazole

Cat. No.: B15045405
M. Wt: 223.50 g/mol
InChI Key: QRBJPVQTWVFIPQ-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-1-isopropyl-1H-pyrazole: is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chloro-1-isopropyl-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with 1,3-diketones, followed by halogenation to introduce the bromine and chlorine atoms . The reaction conditions often require the use of solvents like acetonitrile and catalysts such as sulfuric acid .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process may include steps like recrystallization and purification to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-chloro-1-isopropyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles and fused heterocyclic compounds .

Scientific Research Applications

Chemistry: 3-Bromo-4-chloro-1-isopropyl-1H-pyrazole is used as a building block in the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Pyrazole derivatives are known for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Industry: The compound finds applications in the agrochemical industry as an intermediate in the synthesis of pesticides and herbicides. It is also used in the development of materials with specific electronic properties .

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-1-isopropyl-1H-pyrazole involves its interaction with specific molecular targets. The presence of halogen atoms enhances its binding affinity to enzymes and receptors. The compound can inhibit or activate various biochemical pathways, depending on its structure and the nature of the target .

Comparison with Similar Compounds

  • 3-Bromo-1-(3-chloro-2-pyridyl)-1H-pyrazole-5-formic acid
  • 4-Bromo-1H-pyrazole
  • 3,5-Dibromo-1H-pyrazole

Uniqueness: 3-Bromo-4-chloro-1-isopropyl-1H-pyrazole stands out due to the presence of both bromine and chlorine atoms, which confer unique reactivity and potential for diverse applications. Its isopropyl group also adds to its distinct chemical properties compared to other pyrazole derivatives .

Properties

Molecular Formula

C6H8BrClN2

Molecular Weight

223.50 g/mol

IUPAC Name

3-bromo-4-chloro-1-propan-2-ylpyrazole

InChI

InChI=1S/C6H8BrClN2/c1-4(2)10-3-5(8)6(7)9-10/h3-4H,1-2H3

InChI Key

QRBJPVQTWVFIPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C(=N1)Br)Cl

Origin of Product

United States

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